Ethyl 2-(Chloromethyl)oxazole-5-carboxylate
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Overview
Description
Ethyl 2-(Chloromethyl)oxazole-5-carboxylate is a heterocyclic compound that contains an oxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(Chloromethyl)oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl glyoxalate with hydroxylamine to form an intermediate, which then undergoes cyclization to form the oxazole ring . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(Chloromethyl)oxazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The oxazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation or reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Ethyl 2-(Chloromethyl)oxazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(Chloromethyl)oxazole-5-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The oxazole ring can also participate in non-covalent interactions, such as hydrogen bonding or π-π stacking, which can influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Ethyl 2-(Chloromethyl)oxazole-5-carboxylate include other oxazole derivatives, such as:
- Ethyl 2-(bromomethyl)-1,3-oxazole-5-carboxylate
- Ethyl 2-(iodomethyl)-1,3-oxazole-5-carboxylate
- Ethyl 2-(methyl)-1,3-oxazole-5-carboxylate
Uniqueness
What sets this compound apart from these similar compounds is the presence of the chloromethyl group, which can participate in unique substitution reactions and form covalent bonds with nucleophiles
Properties
IUPAC Name |
ethyl 2-(chloromethyl)-1,3-oxazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3/c1-2-11-7(10)5-4-9-6(3-8)12-5/h4H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCJQTJCGOSGEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(O1)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560773 |
Source
|
Record name | Ethyl 2-(chloromethyl)-1,3-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96315-26-3 |
Source
|
Record name | Ethyl 2-(chloromethyl)-1,3-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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